molecular formula C18H16FNO2S B2567506 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide CAS No. 2379988-18-6

3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide

Cat. No.: B2567506
CAS No.: 2379988-18-6
M. Wt: 329.39
InChI Key: PSDJLOLCHXMKSR-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide is a complex organic compound that features a fluorophenyl group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S/c19-17-4-2-1-3-13(17)5-6-18(21)20-10-16-9-15(12-23-16)14-7-8-22-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDJLOLCHXMKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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